molecular formula C24H22Br4O8 B13348906 2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid)

2,2'-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid)

Cat. No.: B13348906
M. Wt: 758.0 g/mol
InChI Key: IZRFHAFCQIKRQO-UHFFFAOYSA-N
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Description

2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is a complex organic compound with the molecular formula C24H22Br4O8 and a molecular weight of 758.04 g/mol . This compound is characterized by its two 3,5-dibromobenzoic acid moieties linked by a decanedioylbis(oxy) bridge. It is primarily used in scientific research and has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) typically involves the esterification of 3,5-dibromobenzoic acid with decanedioyl dichloride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to increase yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-(Decanedioylbis(oxy))bis(3,5-dibromobenzoic acid) is unique due to its specific structural features, such as the decanedioylbis(oxy) bridge and the presence of dibromo groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C24H22Br4O8

Molecular Weight

758.0 g/mol

IUPAC Name

3,5-dibromo-2-[10-(2,4-dibromo-6-carboxyphenoxy)-10-oxodecanoyl]oxybenzoic acid

InChI

InChI=1S/C24H22Br4O8/c25-13-9-15(23(31)32)21(17(27)11-13)35-19(29)7-5-3-1-2-4-6-8-20(30)36-22-16(24(33)34)10-14(26)12-18(22)28/h9-12H,1-8H2,(H,31,32)(H,33,34)

InChI Key

IZRFHAFCQIKRQO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)OC(=O)CCCCCCCCC(=O)OC2=C(C=C(C=C2Br)Br)C(=O)O)Br)Br

Origin of Product

United States

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